
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol, commonly known as ANPG, is a synthetic lipid molecule that has been widely used in scientific research. It is a complex molecule that has a unique structure and properties, which make it an ideal tool for studying various cellular processes.
作用机制
ANPG is a lipid molecule that can insert into the cell membrane and interact with other lipids and proteins. It has been shown to bind to the protein kinase C (PKC) and activate its activity. ANPG has also been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
ANPG has been shown to have several biochemical and physiological effects on the cell. It has been shown to increase the production of reactive oxygen species (ROS) and to activate the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response. ANPG has also been shown to modulate the activity of various ion channels, such as voltage-gated potassium channels and calcium channels.
实验室实验的优点和局限性
ANPG has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified, which makes it readily available for research. ANPG is also a stable molecule that can be stored for extended periods without degradation. However, ANPG has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis and analysis. ANPG is also an expensive molecule that may not be affordable for some research labs.
未来方向
ANPG has several potential future directions for research. It can be used to study the role of lipids in various cellular processes, such as cell signaling, membrane trafficking, and cytoskeletal organization. ANPG can also be used to study the interactions between lipids and proteins in the cell membrane and to develop new lipid-based therapeutics for various diseases. Furthermore, ANPG can be used to develop new imaging techniques for studying the cell membrane and its dynamics.
Conclusion:
In conclusion, ANPG is a complex synthetic lipid molecule that has been widely used in scientific research. It has several unique properties that make it an ideal tool for studying various cellular processes. ANPG has been shown to have several biochemical and physiological effects on the cell, and it has several advantages and limitations for lab experiments. ANPG has several potential future directions for research, and it is expected to play an important role in the development of new lipid-based therapeutics and imaging techniques for studying the cell membrane.
合成方法
ANPG is a synthetic molecule that is synthesized by conjugating a nitrophenyl azide group to the amino group of a dodecanoyl chain, which is then attached to a myristoyl group via a glycerol backbone. The synthesis of ANPG involves several steps, including the protection of the amino group, the coupling of the nitrophenyl azide group, and the deprotection of the amino group. The final product is obtained by purification using column chromatography.
科学研究应用
ANPG has been widely used in scientific research as a tool for studying various cellular processes. It has been used to study the protein-protein interactions, lipid-protein interactions, and lipid-lipid interactions in the cell membrane. ANPG has also been used to study the role of lipids in signal transduction pathways and in the regulation of membrane protein activity.
属性
| 107141-10-6 | |
分子式 |
C35H59N5O7 |
分子量 |
661.9 g/mol |
IUPAC 名称 |
[2-[12-(4-azido-2-nitroanilino)dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C35H59N5O7/c1-2-3-4-5-6-7-8-10-13-16-19-22-34(42)46-29-31(28-41)47-35(43)23-20-17-14-11-9-12-15-18-21-26-37-32-25-24-30(38-39-36)27-33(32)40(44)45/h24-25,27,31,37,41H,2-23,26,28-29H2,1H3 |
InChI 键 |
QNZFHQUHYBMOBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
同义词 |
2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol azido-DAG |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



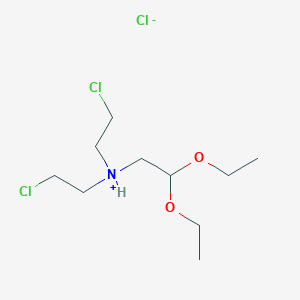
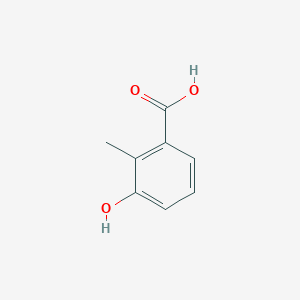
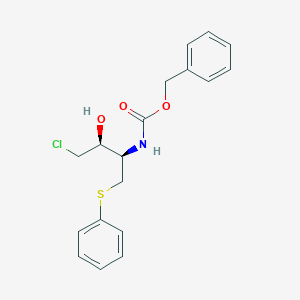
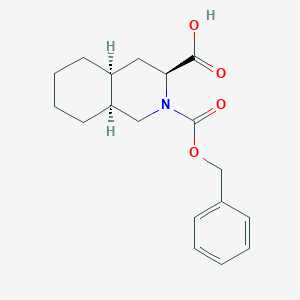

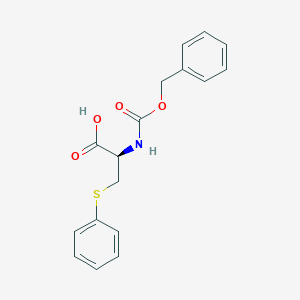
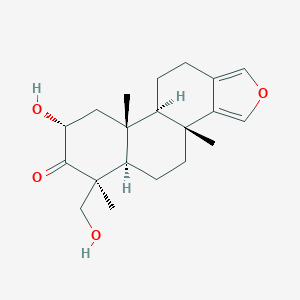
![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)
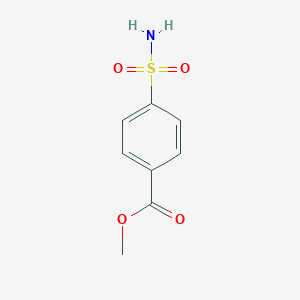


![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)

